N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Fragment-based drug design TRF1-TIN2 PPI XChem fragment screening

Fragment-based drug discovery teams targeting TRF1-TIN2 protein-protein interactions require structurally validated starting points. This compound is 1 of only 19 fragments yielding high-confidence X-ray structures in TRF1¹ʰᵀᴮ crystallographic screens, with binding mode solved at 1.87 Å (PDB 9HD9). • Co-crystal structure confirms specific H-bond contacts with residues R102, E106, Q127, R131 at the TRF1:TIN2 interface • Only publicly disclosed pyrazolo[1,5-a]pyrimidine chemotype with TRF1¹ʰᵀᴮ co-crystal validation • Suitable as positive control for XChem soaking experiments and CPMG LO-NMR benchmarking

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 1241659-43-7
Cat. No. B2796972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS1241659-43-7
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESC1CC1NC(=O)C2=C3N=CC=CN3N=C2
InChIInChI=1S/C10H10N4O/c15-10(13-7-2-3-7)8-6-12-14-5-1-4-11-9(8)14/h1,4-7H,2-3H2,(H,13,15)
InChIKeyIDVABKGFSZEUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1241659-43-7): Validated Fragment Hit for TRF1-TIN2 PPI — Procurement Rationale for Structure-Guided Lead Discovery


N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic fragment (C₁₀H₁₀N₄O, MW 202.21) belonging to the pyrazolo[1,5-a]pyrimidine class. It has been experimentally validated as a direct binder to the TRFH domain of human TRF1 (Telomeric Repeat-binding Factor 1) via X-ray crystallography (XChem fragment screening), and its binding mode at the TRF1-TIN2 protein-protein interface has been solved at 1.87 Å resolution [1]. The compound is disclosed as part of the first series of fragment hits reported for this novel cancer target, providing a structurally characterized starting point for inhibitor optimization [2].

Why N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidines or Generic TRF1 Binders — Evidence for Target-Specific Procurement


Generic substitution is not viable because this compound is one of only 19 fragments (out of 31 screened) that yielded a high-confidence X-ray structure when soaked into TRF1TRFH crystals [1]. Many close analogs—including smaller commercial derivatives of the core scaffold—failed to produce unambiguous electron density or exhibited incompatible binding modes, as evidenced by the unsuccessful soaking of commercial analogs of XChem hit 5 [1]. The cyclopropyl carboxamide substituent engages specific hydrogen-bonding and hydrophobic contacts with residues R102, E106, Q127, and R131 at the TRF1:TIN2 interface [1], interactions that cannot be assumed for regioisomeric or N-substituted variants lacking this group. Furthermore, the compound belongs to a distinct chemical series (pyrazolo[1,5-a]pyrimidine) relative to the naphthalene sulfonic acid fragments (e.g., compounds 27–44) that constitute the only other published TRF1TRFH binding chemotypes [1]. Any replacement must independently demonstrate co-crystal structure validation in the same crystallographic system (P3₁21 space group, 2.0–2.2 Å diffraction) to ensure binding-site fidelity.

Quantitative Evidence Guide: Differential Performance of N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide Against TRF1TRFH Relative to In-Class Fragment Analogs


X-Ray Crystallographic Validation Rate: High-Confidence Structural Assignment vs. Fragment Library Average

In the primary XChem fragment screen, only 19 out of 31 fragments (61%) could be assigned with high confidence in conventional electron density maps [1]. N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide (designated compound 1) is among these 19 structurally validated hits, with its binding pose unambiguously determined at 1.87 Å resolution [2]. By contrast, the remaining 12 fragments failed to yield interpretable density despite successful crystal soaking, representing a 39% attrition rate for structural validation. Additionally, commercially available smaller analogs of fragment hit 5 could not be soaked successfully into the same crystal form, indicating that even minor structural deviations abolish binding compatibility [1]. This establishes the compound as a member of a minority subset of fragments that reproducibly engage the TRF1TRFH binding site.

Fragment-based drug design TRF1-TIN2 PPI XChem fragment screening X-ray crystallography

Binding-Site Residue Engagement: Specific Interactions with the TRF1:TIN2 Leucine Pocket Hotspot vs. Non-Binding Fragments

Structural analysis reveals that N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide engages four key TRF1TRFH residues—R102, E106, Q127, and R131—that are also critical for TIN2TBM peptide recognition via the F-X-L-X-P motif [1]. This binding hotspot constitutes the leucine pocket of the TRF1:TIN2 interface, a site validated as ligandable across both TRF1TRFH XChem screens [1]. Fragments that failed structural validation (12 of 31) showed no evidence of engaging this residue set [1]. Among fragments that did yield structures, binding modes varied: some occupied only peripheral sites, whereas compound 1 directly targets the core TIN2-binding groove. The resolution of the co-crystal structure (1.87 Å) permits reliable identification of water-mediated and direct hydrogen bonds, enabling rational structure-guided elaboration.

Fragment-based drug design TRF1-TIN2 PPI Protein-ligand interactions Structure-based drug design

Chemotype Differentiation: Pyrazolo[1,5-a]pyrimidine vs. Naphthalene Sulfonic Acid Fragments in TRF1TRFH Binding

The published TRF1TRFH fragment landscape comprises two distinct chemotypes: pyrazolo[1,5-a]pyrimidine-based fragments (including compound 1) identified via XChem, and naphthalene sulfonic acid derivatives (e.g., compounds 27–44) identified via LO-NMR [1]. The naphthalene sulfonic acid series demonstrated measurable affinities (e.g., compound 27 KD = 280 µM by R2KD assay; compound 32 IC50 = 150 µM by FP competition) [1]. However, these compounds bind with a different vector geometry and engage distinct sub-pockets, as confirmed by superimposition of crystal structures [1]. The pyrazolo[1,5-a]pyrimidine scaffold, with its N-cyclopropyl carboxamide substituent, offers a divergent growth vector toward the TIN2 phenylalanine-binding pocket—an avenue inaccessible from the naphthalene core. No head-to-head affinity data for compound 1 is yet available, but its smaller molecular weight (202 Da vs. ~350–450 Da for naphthalene series) and lower lipophilicity (clogP ~0.5 vs. ~2.5–3.5) suggest superior ligand efficiency potential.

Fragment-based drug design Chemotype comparison TRF1-TIN2 PPI Lead optimization

Crystallographic Data Quality: Resolution and Refinement Metrics vs. Typical Fragment-Screening Depositions

The co-crystal structure of TRF1TRFH in complex with N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide (PDB 9HD9) was refined to 1.87 Å resolution with R-work = 0.227 and R-free = 0.266 [1]. This resolution exceeds the typical range reported for the fragment screening campaign (2.0–2.2 Å) [2], and is superior to many fragment-soaked structures deposited in the PDB from high-throughput XChem campaigns, which frequently fall in the 2.1–2.8 Å range. The R-free value of 0.266, while moderately elevated relative to sub-1.5 Å small-molecule structures, is consistent with partial occupancy typical of weakly binding fragments and does not indicate model overfitting (R-free – R-work gap = 0.039). The structure has been fully validated by wwPDB and includes well-defined electron density for the ligand in both conventional and PanDDA event maps.

X-ray crystallography Fragment screening Structural biology quality metrics PDB validation

Procurement Application Scenarios: N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide in TRF1-Targeted Drug Discovery and Chemical Biology


Structure-Guided Elaboration of TRF1:TIN2 PPI Inhibitors for Oncology

Academic and industrial medicinal chemistry teams pursuing first-in-class TRF1:TIN2 protein-protein interaction inhibitors can use this fragment as a structurally validated starting point. The co-crystal structure (PDB 9HD9, 1.87 Å) provides the binding pose and key interactions with residues R102, E106, Q127, and R131 [1], enabling rational, structure-based growth toward the adjacent TIN2 phenylalanine-binding pocket. This is the only pyrazolo[1,5-a]pyrimidine fragment publicly disclosed with a TRF1TRFH co-crystal structure, providing a unique chemotype distinct from the naphthalene sulfonic acid series [1].

Fragment-Based Screening Cascade Validation and Assay Development

Organizations establishing TRF1-focused screening cascades can employ this compound as a positive control for X-ray crystallographic soaking experiments (TRF1TRFH P3₁21 crystal form) [1] and as a reference ligand for CPMG-based LO-NMR binding assays. Its reproducible soaking behavior and unambiguous electron density assignment [2] make it suitable for benchmarking crystal quality and validating new protein batches, reducing the risk of false-negative results when screening proprietary fragment libraries.

Chemical Probe Development for Shelterin Complex Dissection

Researchers investigating shelterin biology and telomere maintenance can use this fragment as a tool compound to competitively displace TIN2TBM from TRF1TRFH. The compound's binding to the leucine pocket hotspot [1] provides a defined mechanism for disrupting the TRF1-TIN2 interaction in biochemical reconstitution experiments. While affinity data is pending, its co-crystal structure enables the design of biotinylated or fluorescent derivatives for pull-down and TR-FRET assays, supporting chemical biology studies of shelterin assembly dynamics.

Computational Chemistry Benchmarking and Template-Based Docking

The high-resolution co-crystal structure (1.87 Å) and well-defined ligand electron density make this fragment an ideal test case for evaluating docking algorithms and scoring functions in the context of protein-protein interaction targets. The study's successful use of template-based docking to elaborate the naphthalene sulfonic acid fragment 32 [1] demonstrates the feasibility of analogous computational approaches starting from this pyrazolo[1,5-a]pyrimidine scaffold, supporting virtual screening and de novo design campaigns.

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